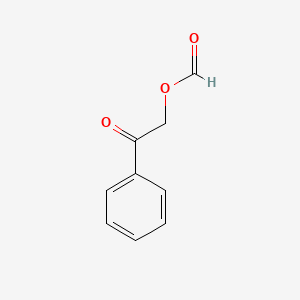![molecular formula C14H16O7 B14016498 4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate CAS No. 90426-23-6](/img/structure/B14016498.png)
4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate is an organic compound with the molecular formula C12H14O5 It is characterized by the presence of acetoxy and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate typically involves the acetylation of 2,6-dimethoxyphenol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenols .
Scientific Research Applications
4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-2,6-dimethoxyphenyl acetate
- Acetyl acetosyringone
- 4’-O-Acetylacetosyringone
Uniqueness
4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate is unique due to its specific combination of acetoxy and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and reactivity under certain conditions .
Properties
CAS No. |
90426-23-6 |
|---|---|
Molecular Formula |
C14H16O7 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
[2-(4-acetyloxy-3,5-dimethoxyphenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C14H16O7/c1-8(15)20-7-11(17)10-5-12(18-3)14(21-9(2)16)13(6-10)19-4/h5-6H,7H2,1-4H3 |
InChI Key |
VAWIPXWTWCLILT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC(=C(C(=C1)OC)OC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate](/img/structure/B14016421.png)
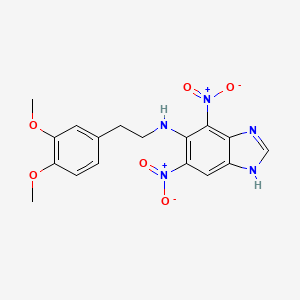

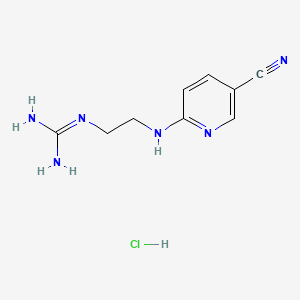
![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde](/img/structure/B14016453.png)
![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline](/img/structure/B14016468.png)
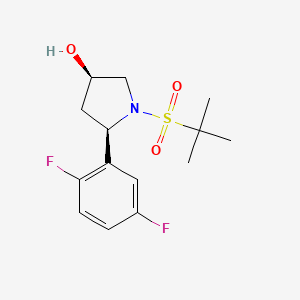
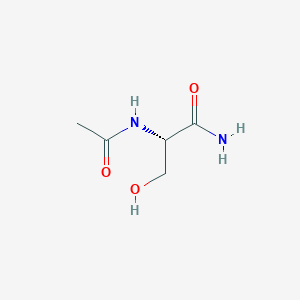
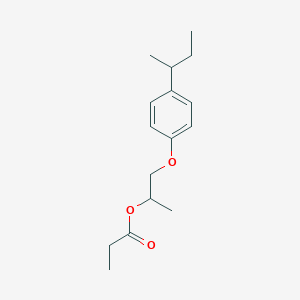
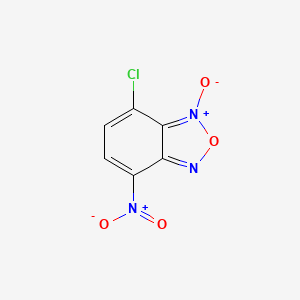
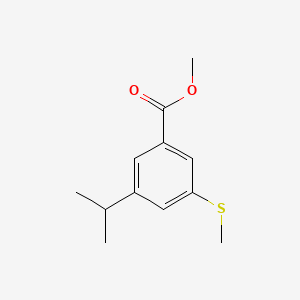
![4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl Fluoride](/img/structure/B14016516.png)
